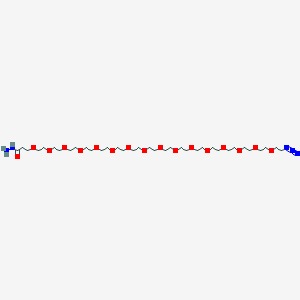

N3-PEG16-Hydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H71N5O17/c36-39-35(41)1-3-42-5-7-44-9-11-46-13-15-48-17-19-50-21-23-52-25-27-54-29-31-56-33-34-57-32-30-55-28-26-53-24-22-51-20-18-49-16-14-47-12-10-45-8-6-43-4-2-38-40-37/h1-34,36H2,(H,39,41) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBYRHQCMPXCNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H71N5O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

834.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N3-PEG16-Hydrazide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N3-PEG16-Hydrazide, a heterobifunctional polyethylene glycol (PEG) linker. We will delve into its chemical structure, core properties, synthesis, and key applications, with a focus on detailed experimental protocols to facilitate its integration into research and development workflows.

Core Concepts: Understanding this compound

This compound is a monodisperse PEG derivative, which ensures a precise molecular weight and a defined spacer length, critical for reproducible bioconjugation.[1] It is a prime example of a heterobifunctional linker, featuring two distinct reactive groups at either end of a 16-unit hydrophilic PEG spacer.[2]

-

Azide Group (N₃): This functional group is a cornerstone of "click chemistry," a set of highly efficient, specific, and biocompatible reactions.[2] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with molecules bearing an alkyne or a strained cyclooctyne group.[]

-

Hydrazide Group (-C(O)NHNH₂): The hydrazide moiety is a potent nucleophile that chemoselectively reacts with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone bonds.[2] This reaction is particularly useful for conjugating molecules to glycoproteins (after periodate oxidation of their sugar moieties) or to proteins engineered to contain carbonyl groups.

-

PEG16 Spacer: The 16-unit polyethylene glycol chain imparts increased hydrophilicity and solubility to the molecule and its conjugates. This biocompatible spacer can improve the pharmacokinetic profile of therapeutic conjugates and provides a defined distance between the conjugated molecules, which can be crucial for maintaining their biological activity.

Chemical Structure and Properties

The unique structure of this compound allows for sequential and controlled conjugation strategies, making it a versatile tool in the construction of complex biomolecules.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₆₇N₅O₁₇ | |

| Molecular Weight | 833.94 g/mol | |

| Appearance | White Solid or Colorless Liquid/Viscous Liquid | |

| Purity | >95% or >97% | |

| Solubility | Water, DMSO, DMF | |

| Storage Conditions | Store at 4°C or -18°C for long-term storage |

Synthesis Pathway

The synthesis of a heterobifunctional PEG like this compound involves the selective modification of the terminal hydroxyl groups of a PEG diol. A plausible multi-step synthetic route is outlined below.

Caption: Plausible synthetic pathway for this compound.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a powerful tool for sophisticated bioconjugation, enabling two distinct and orthogonal modification strategies.

-

Antibody-Drug Conjugates (ADCs): this compound is a versatile linker for creating ADCs. The hydrazide can react with a carbonyl-containing cytotoxic drug, and the azide can then "click" the drug-linker complex onto an alkyne-modified antibody.

-

Protein and Peptide Functionalization: It allows for the site-specific modification of proteins and peptides to introduce various functionalities, aiding in the study of their function and the development of protein-based therapeutics.

-

Glycoconjugate Research: The specific reactivity of the hydrazide group with aldehydes makes it invaluable for studying oligosaccharides and their conjugates. Aldehydes can be generated on sugar residues by mild periodate oxidation, allowing for specific labeling.

-

Oligonucleotide and sgRNA Labeling: This linker can be used to attach tracking dyes or other molecules to oligonucleotides for research applications.

Experimental Protocols

The following are representative protocols for the two primary reaction types involving this compound: hydrazone ligation and a subsequent click chemistry reaction. These protocols are based on established methods for similar PEG linkers and should be optimized for specific applications.

Protocol 1: Hydrazone Ligation to an Aldehyde-Containing Protein

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) that has been modified to present aldehyde groups, for instance, through the oxidation of its carbohydrate moieties.

Materials:

-

Aldehyde-modified protein in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5)

-

This compound

-

Conjugation buffer (e.g., 0.1 M sodium acetate, 150 mM NaCl, pH 5.5)

-

Aniline (optional catalyst)

-

Quenching solution (e.g., 1 M glycine)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) column)

Methodology:

-

Preparation of Reactants:

-

Ensure the aldehyde-modified protein is buffer-exchanged into the conjugation buffer at a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in the same buffer or a compatible solvent like DMSO.

-

If using a catalyst, prepare a fresh stock solution of aniline.

-

-

Conjugation Reaction:

-

Add a 20-50 fold molar excess of the this compound stock solution to the protein solution.

-

If used, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Optimal reaction time should be determined empirically.

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted aldehyde groups by adding a quenching solution and incubating for 30 minutes.

-

Purify the resulting N₃-PEG16-Protein conjugate using an SEC column (e.g., Superdex 200) to remove excess reagents.

-

-

Characterization:

-

Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.

-

Use techniques like MALDI-TOF or ESI-MS to determine the number of PEG linkers attached per protein molecule.

-

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the "click" reaction between the azide-functionalized protein from Protocol 1 and an alkyne-containing payload (e.g., a therapeutic small molecule or a fluorescent dye).

Materials:

-

N₃-PEG16-Protein conjugate (from Protocol 1) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Alkyne-containing payload molecule

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA or TBTA)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Purification system (e.g., SEC or dialysis)

Methodology:

-

Preparation of Reactants:

-

Dissolve the N₃-PEG16-Protein conjugate in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the alkyne-payload in a compatible solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO₄, the ligand, and sodium ascorbate.

-

-

Click Reaction:

-

Add a 5-10 fold molar excess of the alkyne-payload to the protein conjugate solution.

-

In a separate tube, premix CuSO₄ and the ligand in a 1:5 molar ratio.

-

Add the premixed copper/ligand solution to the reaction mixture to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification and Characterization:

-

Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and copper catalyst.

-

Characterize the final product for purity, aggregation, and drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.

-

Bioconjugation Workflow Visualization

The dual functionalities of this compound enable a powerful two-step, orthogonal conjugation workflow, which is particularly advantageous for the modular synthesis of complex molecules like ADCs.

Caption: Orthogonal bioconjugation workflow using this compound.

References

The Core Function of Heterobifunctional PEG Linkers: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and targeted therapeutics, precision and control are paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, providing a molecular bridge that connects two different chemical entities with high specificity and stability. These linkers are central to the design of advanced drug delivery systems, diagnostics, and research reagents. Their unique architecture, featuring a flexible, biocompatible PEG spacer flanked by two distinct reactive functional groups, allows for the controlled and sequential conjugation of diverse molecules such as antibodies, peptides, small molecule drugs, and fluorescent probes.[1]

This technical guide provides a comprehensive exploration of the function of heterobifunctional PEG linkers, detailing their impact on the physicochemical and pharmacological properties of bioconjugates. We present quantitative data to inform linker selection, detailed experimental protocols for key bioconjugation strategies, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their application.

Core Principles and Advantages

A heterobifunctional PEG linker's fundamental structure is X-PEG-Y, where X and Y represent two different reactive functional groups.[1] This dual-reactivity is the cornerstone of their utility, enabling the precise and stable attachment of two distinct molecules. The PEG component itself imparts several advantageous properties to the resulting bioconjugate:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic molecules in aqueous environments, mitigating aggregation and enhancing stability.[1]

-

Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and shields it from enzymatic degradation, thereby extending its circulation time in the bloodstream.

-

Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecules, reducing their recognition by the immune system and minimizing potential immunogenic responses.[1]

-

Precise Spatial Control: The defined length of the PEG spacer allows for precise control over the distance between the two conjugated molecules, which can be critical for optimizing biological activity.

Data Presentation: Quantitative Impact of PEG Linkers

The choice of linker, particularly its length, can significantly influence the therapeutic efficacy of a bioconjugate. The following tables summarize quantitative data from preclinical studies on antibody-drug conjugates (ADCs), illustrating the impact of PEG linker length on key pharmacokinetic and efficacy parameters.

| Linker Type | Plasma Half-Life (hours) | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Reference |

| Non-PEGylated | 19.6 min (in mice) | ~1 | 11 | [2] |

| 4 kDa PEG | 49 min (in mice) | ~6.5 | 35-45 | |

| 10 kDa PEG | 219.5 min (in mice) | ~22.5 | 75-85 |

| PEG Linker Length | In Vitro Potency (IC50, ng/mL) | Plasma Clearance (mL/day/kg) | In Vivo Efficacy (% Tumor Growth Inhibition) | Reference |

| PEG2 | 10 | 1.5 | 40 | |

| PEG4 | 12 | 1.2 | 55 | |

| PEG8 | 25 | 0.8 | 75 | |

| PEG12 | 30 | 0.7 | 80 | |

| PEG24 | 45 | 0.6 | 85 |

Experimental Protocols

The following are detailed protocols for common bioconjugation techniques using heterobifunctional PEG linkers.

Protocol 1: Two-Step Antibody-Drug Conjugation using an NHS-Ester-PEG-Maleimide Linker

This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group (e.g., a cytotoxic drug).

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-Ester-PEG-Maleimide linker

-

Sulfhydryl-containing molecule

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Desalting columns

-

Conjugation buffer (e.g., PBS, pH 6.5-7.5)

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Procedure:

-

Antibody Modification with the Linker:

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature.

-

Prepare a stock solution of the linker in DMSO or DMF (e.g., 10-20 mM).

-

Add the linker stock solution to the antibody solution at a 5- to 20-fold molar excess.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, unreacted linker using a desalting column equilibrated with the conjugation buffer.

-

-

Conjugation of the Sulfhydryl-Containing Molecule:

-

Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the sulfhydryl molecule over the antibody is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a sulfhydryl-containing reagent to react with any unreacted maleimide groups.

-

Purify the final antibody-drug conjugate using size-exclusion chromatography (SEC) or another suitable method to remove unreacted components.

-

Protocol 2: Antibody Conjugation via Click Chemistry using a DBCO-PEG-NHS Ester Linker

This protocol outlines the copper-free click chemistry conjugation of an azide-containing molecule to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

DBCO-PEG-NHS Ester linker

-

Azide-containing molecule

-

Anhydrous DMSO or DMF

-

Desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Labeling with DBCO-PEG-NHS Ester:

-

Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature.

-

Prepare a 10 mM stock solution of the linker in DMSO or DMF.

-

Add the linker stock solution to the antibody solution at a 10- to 20-fold molar excess.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Quench the reaction by adding the quenching buffer to react with any unreacted NHS ester.

-

Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

-

-

Click Chemistry Reaction:

-

Add the azide-containing molecule to the purified DBCO-labeled antibody. A 2- to 10-fold molar excess of the azide molecule is recommended.

-

Incubate the reaction mixture overnight at 4°C or for 4-12 hours at room temperature.

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

-

Protocol 3: Characterization of Antibody-Drug Conjugates by HPLC

Reverse-Phase HPLC (RP-HPLC) for Drug-to-Antibody Ratio (DAR) Determination:

This method is used to separate and quantify the different drug-loaded species of an ADC after reduction of the interchain disulfide bonds.

Procedure:

-

Sample Preparation:

-

Reduce the ADC sample by incubating with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

-

Dilute the reduced ADC to a final concentration of approximately 1 mg/mL in a suitable buffer.

-

-

HPLC Analysis:

-

Column: C4 or C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Temperature: Elevated temperature (e.g., 80°C) may be required for better peak shape.

-

Detection: UV absorbance at 280 nm and a wavelength corresponding to the absorbance maximum of the drug.

-

-

Data Analysis:

-

Integrate the peak areas for the unconjugated light and heavy chains and the drug-conjugated chains.

-

Calculate the average DAR based on the relative peak areas and the known number of conjugation sites.

-

Mandatory Visualizations

References

An In-depth Technical Guide to the Synthesis and Purification of N3-PEG16-Hydrazide

This technical guide provides a comprehensive overview of the synthesis and purification methods for N3-PEG16-Hydrazide, a heterobifunctional PEG linker crucial for advancements in bioconjugation and drug delivery. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the key processes.

Introduction to this compound

This compound is a monodisperse polyethylene glycol (PEG) derivative that is functionalized with an azide group at one terminus and a hydrazide group at the other, connected by a 16-unit PEG chain. This unique structure allows for orthogonal "click" chemistry and hydrazone ligation, making it a versatile tool in bioconjugation. The azide group readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, while the hydrazide group selectively reacts with carbonyl compounds like aldehydes and ketones to form stable hydrazone bonds. The hydrophilic and biocompatible PEG spacer enhances the solubility and reduces the immunogenicity of the conjugated molecules.

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield of the final product. A plausible and commonly employed synthetic route starts from PEG16-diol and proceeds through several key intermediates.[1]

Synthetic Workflow

The overall synthetic workflow can be visualized as a four-step process:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of heterobifunctional PEGs and should be adapted and optimized for specific laboratory conditions.

Step 1: Monotosylation of PEG16-diol

This step selectively activates one hydroxyl group of the PEG-diol.

-

Materials:

-

PEG16-diol

-

Tosyl chloride (TsCl)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve PEG16-diol (1 equivalent) in a minimal amount of dry pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of tosyl chloride (1.1 equivalents) in dry pyridine to the cooled PEG solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N3-PEG16-OTs.

-

Step 2: Azidation of N3-PEG16-OTs

The tosyl group is displaced by an azide group.

-

Materials:

-

N3-PEG16-OTs

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve N3-PEG16-OTs (1 equivalent) in DMF.

-

Add sodium azide (3 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Cool the mixture to room temperature and add water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N3-PEG16-OH.

-

Step 3: Oxidation of N3-PEG16-OH to N3-PEG16-COOH

The terminal hydroxyl group is oxidized to a carboxylic acid.

-

Materials:

-

N3-PEG16-OH

-

Jones reagent (CrO₃ in H₂SO₄) or other suitable oxidizing agent (e.g., TEMPO/NaOCl)

-

Acetone

-

Isopropanol

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (using Jones reagent):

-

Dissolve N3-PEG16-OH (1 equivalent) in acetone and cool to 0 °C.

-

Slowly add Jones reagent dropwise until a persistent orange color is observed.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by adding isopropanol until the solution turns green.

-

Remove the acetone under reduced pressure.

-

Add water and extract the product with dichloromethane.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain N3-PEG16-COOH.

-

Step 4: Hydrazinolysis of N3-PEG16-COOH

The carboxylic acid is converted to a hydrazide.

-

Materials:

-

N3-PEG16-COOH

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol or another suitable solvent

-

-

Procedure:

-

Dissolve N3-PEG16-COOH (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (e.g., 10 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure to obtain the crude this compound.

-

Purification of this compound

Purification is a critical step to ensure the high purity of the final product, which is essential for its application in bioconjugation. A combination of chromatographic techniques is often employed.

Purification Workflow

The purification process typically involves a primary chromatographic step followed by analytical verification.

Caption: Purification workflow for this compound.

Purification Protocols

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for purifying heterobifunctional PEGs based on their hydrophobicity.

-

Instrumentation:

-

Preparative HPLC system with a gradient pump and a UV detector.

-

C18 or C8 preparative column.

-

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of Mobile Phase A.

-

Equilibrate the preparative RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 95:5).

-

Inject the sample onto the column.

-

Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm if the conjugated molecule has a chromophore). Since PEG itself lacks a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly recommended for accurate detection.

-

Collect the fractions corresponding to the main product peak.

-

Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

-

Analytical Verification

The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.

-

Analytical RP-HPLC: Use an analytical C18 column and a similar gradient as the preparative method to assess the purity.

-

Mass Spectrometry (MS): Confirm the identity of the product by determining its molecular weight.

Data Presentation

Quantitative data related to the synthesis and characterization of this compound are summarized below.

| Parameter | Expected Value |

| Molecular Formula | C₃₅H₆₉N₅O₁₇ |

| Molecular Weight | 835.95 g/mol |

| Purity (by HPLC) | >95% |

| Appearance | White solid or viscous oil |

| Synthesis Step | Key Reagents | Typical Reaction Time |

| Monotosylation | PEG16-diol, Tosyl chloride, Pyridine | 12-16 hours |

| Azidation | N3-PEG16-OTs, Sodium azide, DMF | 12-16 hours |

| Oxidation | N3-PEG16-OH, Jones reagent, Acetone | 2-4 hours |

| Hydrazinolysis | N3-PEG16-COOH, Hydrazine hydrate, Ethanol | 4-6 hours |

| Purification Method | Column Type | Mobile Phase System | Detection Method |

| RP-HPLC | C18 or C8 | Water/Acetonitrile with 0.1% TFA | ELSD, CAD, MS |

| SEC-HPLC | SEC Column | Aqueous buffer (e.g., phosphate buffered saline) | RI, ELSD |

Conclusion

The synthesis and purification of this compound require a systematic approach involving multiple synthetic steps and rigorous purification. The protocols and data presented in this guide provide a solid foundation for researchers to produce high-purity this compound for their bioconjugation needs. The versatility of this linker will continue to drive innovation in the fields of drug delivery, diagnostics, and materials science.

References

solubility and stability of N3-PEG16-Hydrazide in aqueous buffers

An In-depth Technical Guide to the Solubility and Stability of N3-PEG16-Hydrazide in Aqueous Buffers

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a heterobifunctional linker crucial in bioconjugation and drug delivery. Understanding these properties is paramount for the successful design and execution of experiments, ensuring the integrity and reactivity of the molecule.

Introduction to this compound

This compound is a chemical tool featuring a terminal azide (N3) group and a hydrazide (-CONHNH2) moiety, separated by a 16-unit polyethylene glycol (PEG) spacer. The azide group facilitates "click" chemistry reactions with alkyne- or cyclooctyne-containing molecules, offering a highly efficient and specific conjugation method.[1] The hydrazide group readily reacts with carbonyl compounds like aldehydes and ketones to form hydrazone linkages.[1][2] The hydrophilic PEG chain enhances aqueous solubility, improves biocompatibility, and can increase the in vivo circulation time of the conjugated molecule.[1][3]

Caption: Chemical structure and reactivity of this compound.

Solubility Profile

The solubility of this compound is a critical factor for its handling and application in various experimental settings. The presence of the 16-unit PEG chain imparts significant hydrophilicity, rendering it soluble in a range of aqueous and organic solvents.

Table 1: Solubility of Azide-PEG-Hydrazide Compounds

| Solvent | Reported Solubility | Reference |

| Water | ~10 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | |

| Methylene Chloride | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Tetrahydrofuran (THF) | Soluble |

Note: The solubility is influenced by temperature and the specific buffer conditions (pH, ionic strength). It is recommended to empirically determine the solubility for your specific application.

Stability Profile

The stability of this compound is crucial for its storage and the integrity of its subsequent bioconjugates. The primary points of potential instability are the hydrazide group and the resulting hydrazone bond formed after conjugation.

3.1. Chemical Stability

The hydrazide group can undergo hydrolysis, particularly under acidic conditions. The azide group is generally stable but can be reduced to an amine in the presence of strong reducing agents like dithiothreitol (DTT).

The stability of the hydrazone bond formed upon reaction with a carbonyl group is highly pH-dependent. Acylhydrazones, such as those formed from this compound, are generally stable at neutral pH (around 7.0-8.0) but are susceptible to hydrolysis under acidic conditions. The half-lives of such conjugates can range from hours to hundreds of days, with increased stability observed closer to neutral pH.

Table 2: General Stability of Hydrazone Bonds at Different pH Values

| pH Range | Stability | Remarks |

| Acidic (pH < 6) | Labile | Hydrolysis of the hydrazone bond is accelerated. |

| Neutral (pH 7-8) | Relatively Stable | Suitable for many in vitro and in vivo applications. |

| Basic (pH > 8) | Stable | The hydrazone bond is generally stable at basic pH. |

3.2. Enzymatic Stability

The polyethylene glycol (PEG) backbone of this compound is generally considered resistant to enzymatic degradation. For conjugated molecules, the primary mechanism of cleavage in biological systems is expected to be pH-mediated hydrolysis within acidic intracellular compartments (e.g., endosomes, lysosomes) rather than direct enzymatic cleavage of the hydrazone bond.

3.3. Storage and Handling

For optimal stability, this compound should be stored at -20°C in a desiccated environment. It is recommended to prepare solutions fresh before use to avoid degradation from repeated freeze-thaw cycles. If a stock solution is necessary, it should be prepared in an anhydrous organic solvent such as DMSO or DMF and stored at -20°C.

Caption: Storage and handling recommendations for this compound.

Experimental Protocols

4.1. Protocol for Determining Aqueous Solubility (Equilibrium Solubility Method)

This method determines the saturation solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, MES, acetate)

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV or ELSD)

Procedure:

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

-

Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25°C) and shake until equilibrium is reached (typically 24-48 hours).

-

After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a pre-validated HPLC method.

-

Calculate the original concentration in the supernatant to determine the aqueous solubility.

Caption: Workflow for determining aqueous solubility.

4.2. Protocol for Assessing Hydrolytic Stability of a Hydrazone Conjugate

This protocol uses reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the degradation of a hydrazone-linked conjugate of this compound over time at different pH values.

Materials:

-

Purified hydrazone conjugate of this compound

-

Aqueous buffers with different pH values (e.g., pH 5.0, pH 7.4)

-

Thermostatic incubator (e.g., 37°C)

-

RP-HPLC system with a UV detector

-

Quenching solution (if necessary, e.g., a basic solution to stop acid-catalyzed hydrolysis)

Procedure:

-

Prepare solutions of the hydrazone conjugate at a known concentration in the different pH buffers.

-

Incubate the solutions at a constant temperature (e.g., 37°C).

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the hydrolysis reaction by adding the quenching solution.

-

Analyze the samples by RP-HPLC. The method should be able to separate the intact conjugate from its degradation products.

-

Quantify the peak area of the intact conjugate at each time point.

-

Plot the percentage of the remaining intact conjugate against time for each pH condition.

-

Determine the half-life (t½) of the conjugate at each pH by fitting the data to a first-order decay model.

Caption: Workflow for assessing hydrolytic stability.

References

An In-depth Technical Guide to the Physicochemical Properties of Monodisperse PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of monodisperse Poly(ethylene glycol) (PEG) linkers. These linkers are of paramount importance in the field of drug development, particularly in the design and synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document details their fundamental characteristics, methods for their analysis, and their impact on the performance of bioconjugates.

Introduction to Monodisperse PEG Linkers

Monodisperse PEG linkers are pure compounds characterized by a single, defined molecular weight, in contrast to traditional polydisperse PEGs which consist of a mixture of molecules with a range of molecular weights.[1][2][] This homogeneity is a critical attribute, as it ensures batch-to-batch consistency and predictable behavior of the resulting PEGylated molecules.[] The fundamental properties of these linkers, including their high water solubility, biocompatibility, and low immunogenicity, make them ideal for a wide range of bioconjugation applications.[5]

The use of monodisperse PEG linkers in drug development offers several advantages. They can enhance the solubility and stability of hydrophobic drugs, increase the in vivo half-life of biologics by increasing their hydrodynamic volume, and act as flexible spacers to overcome steric hindrance.

Core Physicochemical Properties

The utility of monodisperse PEG linkers stems from their distinct physicochemical properties. These properties are summarized below and detailed in the subsequent sections.

Molecular Weight and Polydispersity

A defining characteristic of monodisperse PEG linkers is their single molecular weight, which translates to a polydispersity index (PDI) of 1. The PDI is a measure of the uniformity of molecular weights in a polymer sample. This is in stark contrast to polydisperse PEGs, which typically have a PDI greater than 1.01. The precise molecular weight of monodisperse PEGs allows for the creation of homogeneous bioconjugates with consistent pharmacological profiles.

Table 1: Molecular Weight of Example Monodisperse PEG Linkers

| Linker Name | Number of PEG Units | Molecular Weight ( g/mol ) |

| N3-PEG1-OH | 1 | Not specified |

| N3-PEG2-OH | 2 | Not specified |

| N3-PEG3-OH | 3 | Not specified |

| N3-PEG4-OH | 4 | Not specified |

| N3-PEG1-NH2 | 1 | 130.15 |

| N3-PEG2-NH2 | 2 | 174.2 |

| N3-PEG3-NH2 | 3 | 218.25 |

| N3-PEG4-NH2 | 4 | 262.31 |

| N3-PEG1-COOH | 1 | 159.15 |

| N3-PEG2-COOH | 2 | 203.19 |

| N3-PEG3-COOH | 3 | 247.3 |

| N3-PEG4-COOH | 4 | 291.301 |

Source: Data compiled from commercially available linker specifications.

Size and Hydrodynamic Radius

The hydrodynamic radius (Rh) of a molecule is the effective radius it has in solution. For PEG linkers, this property is crucial as it directly impacts the in vivo circulation time of the conjugated drug. An increased hydrodynamic radius reduces renal clearance, thereby extending the drug's half-life. While specific data for short monodisperse PEG linkers is limited, the hydrodynamic radius of PEG polymers increases with molecular weight.

Table 2: Estimated Hydrodynamic Radii of PEGs

| Molecular Weight (kDa) | Hydrodynamic Radius (nm) |

| 12 | 5.416 ± 0.284 |

| 20 (linear) | 7.36 ± 0.199 |

| 20 (four-arm) | 6.827 ± 0.088 |

| 30 | 8.616 ± 0.273 |

| 40 (linear) | 9.580 ± 0.354 |

| 40 (four-arm) | 9.251 ± 0.398 |

| 60 (two-arm) | 10.373 ± 0.115 |

Note: This data is for polydisperse PEGs and serves as an estimation for monodisperse PEGs of similar molecular weight. The hydrodynamic radius can be influenced by the polymer's structure (linear vs. branched).

Solubility

Monodisperse PEG linkers exhibit excellent solubility in aqueous solutions due to the ability of the ethylene oxide units to form hydrogen bonds with water molecules. They are also soluble in a variety of organic solvents, which facilitates their use in diverse chemical conjugation reactions.

Table 3: Qualitative Solubility of PEG Linkers

| Solvent | Solubility |

| Water / Aqueous Buffers | Highly Soluble |

| Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Toluene | Less Soluble |

| Diethyl ether | Insoluble |

Source: Compiled from various sources describing PEG solubility.

Experimental Protocols for Characterization

The precise characterization of monodisperse PEG linkers and their conjugates is essential for quality control and regulatory approval. The following sections detail the methodologies for key analytical techniques.

Size Exclusion Chromatography (SEC)

Purpose: To determine the molecular weight, purity, and presence of aggregates in PEGylated proteins.

Methodology:

-

System Preparation: An HPLC system equipped with a size-exclusion column (e.g., silica-based with a suitable pore size) and a UV detector is used. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: The PEG linker or PEGylated protein is dissolved in the mobile phase to a known concentration.

-

Injection and Separation: A specific volume of the sample is injected onto the column. The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Molecules are separated based on their hydrodynamic volume; larger molecules elute first.

-

Detection: The eluting molecules are detected by UV absorbance (typically at 280 nm for proteins).

-

Data Analysis: The retention time of the sample is compared to that of molecular weight standards to estimate the molecular weight. The peak area is used to determine the purity and quantify the percentage of aggregates.

Dynamic Light Scattering (DLS)

Purpose: To measure the hydrodynamic radius and size distribution of PEG linkers and their conjugates in solution.

Methodology:

-

Sample Preparation: A solution of the PEG linker or PEGylated molecule is prepared in a suitable solvent (e.g., filtered deionized water or buffer) and filtered to remove dust and other particulates.

-

Instrument Setup: A DLS instrument, which includes a laser, a sample cell, a detector, and a correlator, is used. The sample is placed in the instrument, and the temperature is allowed to equilibrate.

-

Measurement: The sample is illuminated by the laser, and the scattered light is detected at a specific angle. The fluctuations in the scattered light intensity are measured over time. These fluctuations are caused by the Brownian motion of the molecules in the solution.

-

Data Analysis: The correlator analyzes the intensity fluctuations to generate an autocorrelation function. This function is then used to calculate the translational diffusion coefficient of the molecules. The hydrodynamic radius is then determined using the Stokes-Einstein equation. The polydispersity index (PDI) obtained from DLS provides information on the width of the size distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure, purity, and integrity of the terminal functional groups of monodisperse PEG linkers.

Methodology:

-

Sample Preparation: The monodisperse PEG linker is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer. ¹H NMR and ¹³C NMR spectra are acquired.

-

Spectral Analysis:

-

¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed. The characteristic repeating ethylene oxide protons appear around 3.6 ppm. The signals corresponding to the terminal functional groups are identified to confirm their presence and integrity. The integration of the terminal group protons relative to the PEG backbone protons can be used to confirm the molecular weight.

-

¹³C NMR: The chemical shifts of the carbon signals provide further confirmation of the structure. The main PEG backbone carbon signal is typically observed around 70 ppm.

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to monodisperse PEG linkers.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) development.

References

The Tale of Two Clicks: An In-depth Technical Guide to Azide Reactivity in Copper-Catalyzed vs. Strain-Promoted Cycloadditions

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of bioconjugation, chemical biology, and drug development. At the heart of this powerful chemical toolkit lies the azide functional group, a small, stable, and bioorthogonal handle that participates in highly efficient and specific ligation reactions. Two of the most prominent azide-alkyne cycloaddition reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages. The choice between these two powerful techniques is a critical decision in experimental design, hinging on factors such as the biological environment, desired reaction kinetics, and the nature of the substrates.

This in-depth technical guide provides a comprehensive comparison of azide reactivity in CuAAC and SPAAC. We will delve into the core principles governing these reactions, present quantitative data on how azide structure influences reaction efficiency, provide detailed experimental protocols for key reactions, and visualize relevant biological pathways and experimental workflows.

Core Principles: A Tale of a Catalyst and a Strained Ring

The fundamental difference between CuAAC and SPAAC lies in their mechanism of alkyne activation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, the quintessential example of click chemistry, utilizes a copper(I) catalyst to dramatically accelerate the 1,3-dipolar cycloaddition between a terminal alkyne and an azide.[1] The copper catalyst coordinates to the terminal alkyne, lowering the activation energy and leading to the exclusive formation of the 1,4-disubstituted triazole isomer.[2] This reaction is known for its exceptional speed, high yields, and broad functional group tolerance.[1] However, the requirement for a copper catalyst can be a significant drawback in biological applications due to the potential for cytotoxicity.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed as a bioorthogonal alternative.[1] This reaction employs a cyclooctyne, a highly strained eight-membered ring containing an alkyne. The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. SPAAC is therefore highly biocompatible and ideal for applications in living cells and organisms. The reaction rate, however, is highly dependent on the structure of the cyclooctyne and can be significantly slower than CuAAC.

The Heart of the Matter: Azide Reactivity

The structure of the azide plays a crucial role in determining the efficiency of both CuAAC and SPAAC reactions. The two primary factors influencing azide reactivity are steric hindrance and electronic effects.

Steric Effects

Steric hindrance around the azide functional group can significantly impact the reaction rate, particularly in SPAAC where the bulky cyclooctyne must approach the azide.

-

Primary Azides: These are the least sterically hindered and generally exhibit the highest reactivity in both CuAAC and SPAAC. Benzyl azide is a commonly used primary azide and often serves as a benchmark for kinetic studies.

-

Secondary Azides: The increased steric bulk of secondary azides leads to a decrease in reaction rates compared to primary azides.

-

Tertiary Azides: Tertiary azides are the most sterically hindered and show significantly reduced reactivity, especially in SPAAC. In some cases, the reaction with bulky cyclooctynes may not proceed at all.

Electronic Effects

The electronic properties of the substituent attached to the azide group can also modulate reactivity, with a more pronounced effect observed in CuAAC.

-

Alkyl Azides: These are the baseline for azide reactivity.

-

Aryl Azides: The electronic nature of the aromatic ring influences the reaction rate. Electron-withdrawing groups on the aryl ring can increase the rate of CuAAC, while electron-donating groups may have the opposite effect. In SPAAC, the electronic effects of aryl azides are generally less significant than steric effects.

-

Sulfonyl Azides: These azides are generally less reactive in both CuAAC and SPAAC compared to alkyl and aryl azides. The resulting N-sulfonyl triazole product from CuAAC can also be unstable and prone to rearrangement.

Quantitative Data Comparison

The following tables summarize the quantitative data on the reactivity of different azide types in CuAAC and SPAAC, providing a basis for selecting the appropriate reagents for a given application.

Table 1: Comparison of Second-Order Rate Constants (k₂) for CuAAC Reactions

| Azide Type | Azide Example | Alkyne Example | Catalyst/Ligand | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |

| Primary Alkyl | Benzyl Azide | Phenylacetylene | CuI | Neat | ~1-10 | |

| Aryl | Phenyl Azide | Phenylacetylene | CuI | Neat | ~0.1-1 | |

| Aryl (electron-withdrawing) | 4-Nitrophenyl Azide | Propargyl Alcohol | CuSO₄/Ascorbate | t-BuOH/H₂O | >1 | |

| Aryl (electron-donating) | 4-Methoxyphenyl Azide | Propargyl Alcohol | CuSO₄/Ascorbate | t-BuOH/H₂O | <1 | |

| Sulfonyl | Tosyl Azide | Phenylacetylene | CuI | CH₂Cl₂ | Slower than aryl |

Table 2: Comparison of Second-Order Rate Constants (k₂) for SPAAC Reactions

| Azide Type | Azide Example | Cyclooctyne | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |

| Primary Alkyl | Benzyl Azide | DBCO | CH₃CN/H₂O | ~0.1 - 0.3 | |

| Primary Alkyl | Benzyl Azide | BCN | CH₃CN/H₂O | ~0.01 - 0.1 | |

| Aryl | Phenyl Azide | DBCO | CH₃CN/H₂O | Similar to primary | |

| Tertiary Alkyl | tert-Butyl Azide | DBCO | CH₃CN/H₂O | Very slow (<0.001) | |

| Tertiary Alkyl | tert-Butyl Azide | BCN | CH₃CN/H₂O | ~0.002 |

Experimental Protocols

The following are detailed methodologies for performing CuAAC and SPAAC reactions.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction between an azide and a terminal alkyne.

Materials:

-

Azide (1.0 equivalent)

-

Terminal Alkyne (1.0 - 1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.05 equivalents)

-

Sodium ascorbate (0.1 - 0.5 equivalents)

-

Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

-

Optional: Copper(I)-stabilizing ligand (e.g., TBTA, THPTA) (0.01 - 0.05 equivalents)

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent. If using a ligand, add it to this mixture.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in water.

-

Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed immediately by the addition of the freshly prepared sodium ascorbate solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). Reaction times can vary from minutes to several hours depending on the substrates and conditions.

-

Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the SPAAC reaction between an azide and a cyclooctyne, such as DBCO.

Materials:

-

Azide (1.0 - 1.5 equivalents)

-

Cyclooctyne (e.g., DBCO derivative) (1.0 equivalent)

-

Solvent (e.g., Acetonitrile, DMSO, PBS for biological applications)

Procedure:

-

Reactant Preparation: Dissolve the cyclooctyne derivative in the chosen solvent.

-

Initiation: Add the azide to the solution of the cyclooctyne.

-

Reaction: Stir the reaction mixture at room temperature. For biological applications, the reaction is typically performed at 37°C. The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS. Reaction times can range from 30 minutes to several hours.

-

Work-up: For non-biological reactions, the solvent can be removed under reduced pressure, and the product purified by column chromatography. For biological applications, the reaction mixture may be used directly, or the bioconjugate can be purified by methods such as size-exclusion chromatography or dialysis.

Visualizing Workflows and Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a relevant signaling pathway where these bioorthogonal chemistries are applied.

Conclusion: Choosing the Right Click

The choice between CuAAC and SPAAC is a critical decision that significantly impacts the outcome of a research project.

CuAAC is the reaction of choice when:

-

Speed is paramount: Its rapid kinetics are ideal for high-throughput applications and when working with low concentrations of reactants.

-

The reaction is performed in vitro or ex vivo: In controlled environments where copper toxicity is not a concern, CuAAC offers unparalleled efficiency.

-

A single, well-defined product isomer is required: The regioselectivity of CuAAC ensures the formation of only the 1,4-disubstituted triazole.

SPAAC is the preferred method for:

-

In vivo and live-cell applications: The absence of a cytotoxic copper catalyst makes SPAAC the gold standard for bioorthogonal chemistry in living systems.

-

Applications requiring high biocompatibility: SPAAC is ideal for labeling sensitive biological molecules without causing cellular damage.

-

When simplicity is desired: The two-component nature of SPAAC (azide and cyclooctyne) simplifies experimental setup.

By carefully considering the factors of azide reactivity, desired kinetics, and the experimental context, researchers can harness the power of click chemistry to advance their work in drug discovery, diagnostics, and fundamental biological research. The continued development of new catalysts, ligands, and strained alkynes will undoubtedly further expand the capabilities of these remarkable reactions, opening up new frontiers in science.

References

Technical Guide: N3-PEG16-Hydrazide - A Core Component in Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of N3-PEG16-Hydrazide, a heterobifunctional linker crucial for advanced bioconjugation strategies. The document details its molecular weight and purity specifications, outlines experimental protocols for its characterization, and illustrates its application in key workflows.

Core Specifications of this compound

This compound is a monodisperse Polyethylene Glycol (PEG) linker, meaning it is a pure compound with a precise molecular weight rather than a mixture of polymers of varying lengths.[1] This characteristic is critical for the development of homogenous bioconjugates. The linker possesses two key functional groups: an azide (-N3) and a hydrazide (-CONHNH2), enabling sequential or orthogonal conjugation strategies.

Quantitative Data Summary

The following table summarizes the key quantitative specifications for this compound.

| Parameter | Value | Source(s) |

| Molecular Weight (MW) | 833.94 g/mol | [2] |

| 833.96 g/mol | [3] | |

| 835.0 g/mol | [4] | |

| Chemical Formula | C35H67N5O17 | [2] |

| C35H71N5O17 | ||

| Purity Specification | ≥ 95% | |

| > 98% | ||

| Appearance | White or Colorless Solid |

Note: Minor variations in molecular weight and formula can be attributed to different isotopic considerations by various suppliers.

Experimental Protocols for Characterization

Accurate characterization of this compound is essential for reproducible results in bioconjugation. The primary techniques for verifying its identity and purity are Mass Spectrometry and High-Performance Liquid Chromatography (HPLC).

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the molecular weight of PEG compounds. ESI-MS (Electrospray Ionization Mass Spectrometry) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) are commonly employed. For PEGylated molecules, which can be challenging to analyze due to their heterogeneity (though less of an issue for monodisperse PEGs) and potential for multiple charge states, specific protocols have been developed.

Methodology: LC/MS with Post-column Amine Addition

This method is particularly effective for reducing charge state complexity in the mass spectrum of PEG compounds.

-

Instrumentation: An HPLC system (e.g., Agilent 1260 Infinity LC) coupled to a high-resolution mass spectrometer (e.g., Agilent 6520 Q-TOF LC/MS) is recommended.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water, acetonitrile, or DMSO).

-

Dilute the stock solution to a final concentration appropriate for MS analysis (typically in the low µg/mL range).

-

-

Chromatography (Optional but recommended):

-

Column: A reversed-phase column (e.g., C8 or C18) is suitable for separating the PEG linker from potential impurities.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.

-

Flow Rate: A standard analytical flow rate (e.g., 0.3-0.5 mL/min).

-

-

Post-Column Modification:

-

After the HPLC column, introduce a "T" mixer.

-

Use a secondary pump to deliver a solution of a charge-reducing agent, such as 0.5% N,N-diethylmethylamine (DEMA) or triethylamine (TEA) in 50% acetonitrile, into the eluent stream. This forms ammoniated adducts, simplifying the resulting mass spectrum.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive ESI.

-

Data Acquisition: Acquire data over a relevant m/z range.

-

Data Analysis: The resulting spectrum, showing reduced charge states, can be deconvoluted using software (e.g., Waters MaxENT1 or ProMass HR) to determine the zero-charge mass of the compound. The measured mass should correspond to the theoretical molecular weight of this compound.

-

Purity Determination via HPLC

HPLC is a highly sensitive and reproducible technique for assessing the purity of PEG compounds. Since PEGs lack a strong UV chromophore, detection methods like Refractive Index Detection (RID), Charged Aerosol Detection (CAD), or Evaporative Light Scattering Detection (ELSD) are often employed.

Methodology: Reversed-Phase HPLC with CAD or ELSD

-

Instrumentation: An HPLC system equipped with a CAD or ELSD detector.

-

Sample Preparation:

-

Accurately weigh and dissolve this compound in the mobile phase or a compatible solvent to create a stock solution of known concentration.

-

Prepare a series of dilutions to establish a calibration curve if quantitative analysis is required.

-

-

Chromatography:

-

Column: A C18 or other suitable reversed-phase column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol. The exact conditions should be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.

-

-

Detection:

-

The eluent passes through the CAD or ELSD detector.

-

The detector response is proportional to the mass of the analyte.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity by dividing the peak area of the main this compound peak by the total area of all peaks, expressed as a percentage. The result should meet the specification of ≥95% or >98%.

-

Applications and Workflow Visualizations

This compound is a versatile tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), functionalized proteins, and diagnostic probes. Its dual functionality allows for a two-step conjugation process.

-

Hydrazone Formation: The hydrazide group reacts specifically with carbonyl groups (aldehydes or ketones) to form a stable hydrazone bond. Aldehydes can be generated on glycoproteins (e.g., antibodies) by mild oxidation of their carbohydrate moieties.

-

Click Chemistry: The azide group can then be coupled to a molecule containing a terminal alkyne via the highly efficient and bioorthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.

Bioconjugation Workflow using this compound

Caption: Workflow for two-step bioconjugation using this compound.

Conceptual Pathway: Antibody-Drug Conjugate (ADC) Action

The ultimate application of a bioconjugate formed with this compound is often in targeted therapy, such as an ADC. The PEG linker plays a role in enhancing the solubility and stability of the final conjugate.

Caption: Conceptual mechanism of action for a targeted Antibody-Drug Conjugate.

Analytical Workflow for Bioconjugate Characterization

After synthesis, the final conjugate must be thoroughly analyzed to confirm successful conjugation and purity.

Caption: Analytical workflow for the purification and characterization of the final bioconjugate.

References

Methodological & Application

Application Notes and Protocols for N3-PEG16-Hydrazide in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is paramount to the ADC's success, influencing its stability, solubility, pharmacokinetic profile, and ultimately, its therapeutic index. N3-PEG16-Hydrazide is a heterobifunctional linker designed to provide a robust and versatile platform for ADC development.

This linker possesses two distinct reactive moieties: a hydrazide group and an azide group, separated by a 16-unit polyethylene glycol (PEG) spacer. The hydrazide group allows for chemoselective conjugation to carbonyl groups (aldehydes or ketones), which can be site-specifically introduced into the carbohydrate domains of an antibody. The azide group serves as a handle for "click chemistry," enabling a highly efficient and bioorthogonal ligation with an alkyne-functionalized cytotoxic drug. The hydrophilic PEG16 spacer enhances the aqueous solubility of the ADC, can reduce aggregation, and may improve in vivo half-life.[1][2]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using this compound, offering a strategic workflow for researchers in the field of targeted cancer therapy.

Key Features of this compound

-

Heterobifunctional: The orthogonal reactivity of the hydrazide and azide groups allows for a controlled, sequential conjugation process.[2]

-

Site-Specific Conjugation: The hydrazide's reactivity with aldehydes, which can be generated on the antibody's Fc glycan sites, minimizes interference with the antigen-binding domains.[1]

-

Click Chemistry Ready: The azide group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and efficient conjugation reaction.[3]

-

Enhanced Pharmacokinetics: The PEG16 spacer improves hydrophilicity, which can lead to better solubility, reduced aggregation, and a longer circulation half-life of the final ADC.

-

pH-Sensitive Release (Hydrazone Bond): The resulting hydrazone bond is stable at physiological pH but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes, facilitating intracellular drug release.

Experimental Protocols

A common strategy for ADC synthesis using this compound involves first introducing aldehyde groups onto the antibody, followed by reaction with the linker's hydrazide moiety. The cytotoxic payload, modified with an alkyne group, is then "clicked" onto the azide-functionalized antibody-linker intermediate.

Protocol 1: Site-Specific Generation of Aldehyde Groups on the Antibody

This protocol describes the mild oxidation of the antibody's carbohydrate chains to generate reactive aldehyde groups.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄)

-

Propylene glycol or ethylene glycol

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation Buffer (e.g., 0.1 M sodium acetate, pH 5.5)

Procedure:

-

Antibody Preparation: Exchange the mAb into an amine-free buffer and adjust the concentration to 1-10 mg/mL.

-

Oxidation:

-

Cool the antibody solution to 4°C.

-

Add a freshly prepared solution of NaIO₄ to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction mixture in the dark at 4°C for 30 minutes.

-

-

Quenching:

-

Quench the reaction by adding propylene glycol to a final concentration of approximately 15 mM.

-

Incubate for 10 minutes at 4°C to consume any excess periodate.

-

-

Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with Conjugation Buffer (pH 5.5) to remove excess reagents.

Protocol 2: Conjugation of this compound to the Oxidized Antibody

This protocol details the formation of a hydrazone bond between the linker and the antibody.

Materials:

-

Oxidized monoclonal antibody from Protocol 1

-

This compound

-

Conjugation Buffer (pH 5.5)

-

Aniline (optional, as a catalyst)

-

Desalting column or Size Exclusion Chromatography (SEC) system

Procedure:

-

Reagent Preparation: Dissolve this compound in Conjugation Buffer.

-

Conjugation:

-

Add a 50- to 100-fold molar excess of the this compound solution to the purified, oxidized antibody.

-

If a catalyst is used, aniline can be added to a final concentration of 1-10 mM.

-

Incubate the reaction for 2-4 hours at room temperature.

-

-

Purification: Purify the resulting azide-functionalized antibody by SEC or with a desalting column to remove the excess linker.

Protocol 3: "Click Chemistry" Conjugation of Alkyne-Payload to the Azide-Antibody

This protocol describes the final step of attaching the cytotoxic drug to the antibody-linker intermediate via CuAAC.

Materials:

-

Azide-functionalized antibody from Protocol 2

-

Alkyne-modified cytotoxic drug (e.g., DBCO-Payload, or a terminal alkyne payload)

-

Copper(II) sulfate (CuSO₄)

-

Copper-chelating ligand (e.g., THPTA)

-

Reducing agent (e.g., sodium ascorbate)

-

Reaction Buffer (e.g., PBS, pH 7.0-8.0)

-

SEC system for purification

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified drug in a minimal amount of a water-miscible organic solvent like DMSO.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM), THPTA (e.g., 50 mM), and sodium ascorbate (e.g., 100 mM, freshly prepared).

-

-

Conjugation Reaction:

-

To the azide-functionalized antibody, add a 3- to 10-fold molar excess of the alkyne-drug solution.

-

In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this catalyst premix to the antibody-drug mixture to a final copper concentration of 0.5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

-

Purification: Purify the final ADC product using an SEC system to remove unreacted drug, catalyst, and other reagents.

Data Presentation

Quantitative data is essential for the successful characterization of an ADC. The following tables provide examples of typical data obtained during the synthesis and evaluation of an ADC using a PEG-hydrazide linker.

Table 1: Reaction Parameters for ADC Synthesis

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Antibody Oxidation | ||

| NaIO₄ Concentration | 1-2 mM | Sufficient to oxidize glycans without excessive protein damage. |

| Reaction Time | 30 minutes at 4°C | Limits non-specific oxidation. |

| Hydrazone Formation | ||

| Linker:Antibody Molar Ratio | 50-100:1 | Drives the reaction to completion. |

| pH | 5.5 | Optimal for hydrazone bond formation. |

| Reaction Time | 2-4 hours at RT | Allows for efficient conjugation. |

| Click Chemistry (CuAAC) | ||

| Drug:Antibody Molar Ratio | 3-10:1 | Ensures high conjugation efficiency. |

| Catalyst | Cu(I) generated from CuSO₄/Ascorbate | Standard catalyst for CuAAC. |

| Reaction Time | 1-4 hours at RT | Click chemistry is typically fast and efficient. |

Table 2: Characterization of the Final ADC

| Analytical Method | Parameter Measured | Typical Result | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | |

| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution & Purity | Peaks corresponding to DAR 0, 2, 4 | |

| Size Exclusion Chromatography (SEC) | Purity / Aggregation | >95% Monomer | |

| Mass Spectrometry | Mass of ADC, DAR Confirmation | Confirms covalent conjugation and DAR |

| Surface Plasmon Resonance (SPR) | Antigen Binding Affinity (KD) | Comparable to unmodified antibody | |

Table 3: Representative In Vitro Cytotoxicity Data Data shown is representative for ADCs with cleavable linkers and potent payloads. Actual values are highly dependent on the antibody, target antigen, payload, and cell line.

| Cell Line | Target Antigen Expression | ADC IC₅₀ (ng/mL) | Unconjugated Drug IC₅₀ (nM) |

|---|---|---|---|

| Cell Line A | High | 15 - 50 | 0.5 - 5 |

| Cell Line B | Moderate | 50 - 200 | 0.5 - 5 |

| Cell Line C | Negative | >1000 | 0.5 - 5 |

References for Table 3:

Mandatory Visualization

Caption: ADC Synthesis Workflow using this compound.

Caption: ADC Mechanism of Action with a pH-sensitive hydrazone linker.

References

Application Notes and Protocols for Labeling Cell Surface Glycoproteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the principal methods for labeling cell surface glycoproteins, essential molecules involved in cell communication, signaling, and disease progression.[1][2][3] The protocols herein are designed to be a comprehensive resource for researchers aiming to visualize, identify, and quantify these critical components of the cellular landscape.

Introduction to Cell Surface Glycoprotein Labeling

Cell surface glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and adhesion to signal transduction.[1][2] Their dynamic expression and modification are often associated with various physiological and pathological states, including cancer and infectious diseases, making them prime targets for diagnostics and therapeutics. Labeling these glycoproteins allows for their study using techniques such as fluorescence microscopy, flow cytometry, and mass spectrometry.

This guide details three primary strategies for labeling cell surface glycoproteins:

-

Metabolic Labeling: This method involves introducing unnatural sugars with bioorthogonal chemical handles into cellular glycan pathways.

-

Chemoenzymatic Labeling: This technique utilizes specific enzymes to attach labeled sugars to cell surface glycans.

-

Chemical Oxidation and Hydrazide Chemistry: This approach involves the chemical modification of existing glycans to create reactive aldehydes for labeling.

Each method offers distinct advantages and is suited for different experimental goals. The following sections provide detailed protocols, quantitative comparisons, and visual workflows for each technique.

Quantitative Comparison of Labeling Methods

The choice of labeling method can significantly impact experimental outcomes. The following table summarizes key quantitative parameters for the described techniques to aid in selecting the most appropriate method for your research needs.

| Parameter | Metabolic Labeling | Chemoenzymatic Labeling | Chemical Oxidation & Hydrazide Chemistry |

| Specificity | High for specific glycan types (e.g., sialic acids, fucosylated glycans) depending on the unnatural sugar used. | Very high, determined by the specificity of the glycosyltransferase for both the donor sugar and the acceptor glycan. | Less specific, targets sialic acid residues but can have off-target effects with high concentrations of oxidant. |

| Labeling Efficiency | Variable, dependent on cell type, metabolic activity, and incubation time (typically 24-72 hours). | High and rapid, as it is independent of cellular metabolism and can be completed in a short time frame (e.g., 2 hours). | Efficient, with labeling achieved in under 2 hours. |

| Cell Viability | Generally high, as it utilizes the cell's natural metabolic pathways. However, high concentrations of some unnatural sugars can be cytotoxic. | High, as the enzymatic reactions are performed under mild, physiological conditions. | Can be lower if the oxidizing agent concentration and incubation time are not optimized, potentially leading to cell damage. |

| Versatility | Applicable to a wide range of cell types that can be cultured. Less suitable for tissue or clinical samples. | Broadly applicable to any biological system, including tissues, as it does not require cell culture with unnatural sugars. | Versatile and can be applied to a wide range of cell types without the need for genetic engineering or metabolic incorporation. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Sialylated Glycoproteins with Azido Sugars followed by Click Chemistry

This protocol describes the metabolic incorporation of an azide-modified sialic acid precursor, peracetylated N-azidoacetylmannosamine (Ac4ManNAz), into cell surface glycoproteins, followed by fluorescent labeling via a copper-free click chemistry reaction.

Materials:

-

Cultured cells

-

Cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

DBCO-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-TAMRA)

-

Bovine serum albumin (BSA)

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere overnight.

-

Metabolic Labeling:

-

Prepare a stock solution of Ac4ManNAz in DMSO.

-

Dilute the Ac4ManNAz stock solution directly into the cell culture medium to a final concentration of 25-50 µM.

-

As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.

-

Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

-

Labeling with Fluorescent Probe (Click Chemistry):

-

After metabolic labeling, gently wash the cells twice with ice-cold PBS to remove unincorporated Ac4ManNAz.

-

Prepare a labeling solution of the DBCO-functionalized fluorescent probe in PBS containing 1% BSA. The final concentration of the probe is typically between 2-10 µM.

-

Incubate the cells with the labeling solution for 60 minutes at 4°C, protected from light.

-

Wash the cells three times with ice-cold PBS to remove the excess fluorescent probe.

-

-